molecular formula C10H14FNO B13282264 (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

Cat. No.: B13282264
M. Wt: 183.22 g/mol
InChI Key: OKJUEOIOGVGDGR-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₄FNO, with a molecular weight of 183.22 g/mol.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1

InChI Key

OKJUEOIOGVGDGR-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CCO)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol may involve:

    Catalytic Hydrogenation: Utilizing a catalytic hydrogenation process to reduce the imine intermediate.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Notes Source
(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol 3-fluoro, 4-methylphenyl C₁₀H₁₄FNO 183.22 Positional isomer of ; limited commercial data
(3S)-3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol 4-fluoro, 3-methylphenyl C₁₀H₁₄FNO 183.22 Discontinued (CAS 1213844-80-4); identical formula, substituent position differs
(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol 4-fluorophenyl (no methyl) C₉H₁₁FNO 169.19 Reduced lipophilicity due to absence of methyl; multiple synonyms listed
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol 4-CF₃, amino at position 2 C₁₀H₁₁F₃N₂O 232.20 Increased steric/electronic effects from CF₃; distinct substitution pattern
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-tolyl, dimethyl at C2 C₁₂H₁₈O 178.27 Fragrance industry use; safety limits established by IFRA

Key Structural Differences and Implications

Positional Isomerism : The primary compound and its 4-fluoro-3-methylphenyl analog (CAS 1213844-80-4) share identical molecular formulas but differ in substituent positions. This positional isomerism could influence physicochemical properties (e.g., solubility, melting point) and biological activity, though experimental data are lacking .

Trifluoromethyl Substitution: The trifluoromethyl group in (S)-2-(4-trifluoromethyl-phenyl-amino)-propan-1-ol introduces strong electron-withdrawing effects, which may enhance binding affinity in receptor-targeted applications compared to fluorine/methyl substituents .

Fragrance Industry Compound: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, while structurally distinct, highlights divergent applications; its safety assessments by the IFRA Expert Panel suggest regulatory considerations absent for the amino-alcohol analogs .

Commercial and Research Status

  • Discontinuation: The discontinuation of (3S)-3-amino-3-(4-fluoro-3-methylphenyl)propan-1-ol may reflect challenges in synthesis, stability, or market demand .
  • Data Gaps: No evidence provides comparative data on biological activity, toxicity, or synthetic routes for these analogs. Further research is needed to evaluate structure-activity relationships.

Biological Activity

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol, also known as a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chiral center and includes an amino group, hydroxyl group, and a fluorinated aromatic ring, which contributes to its unique physicochemical properties.

  • Molecular Formula : C10_{10}H14_{14}FNO
  • Molecular Weight : Approximately 183.22 g/mol
  • CAS Number : 862594-16-9
  • Predicted Boiling Point : 314.7 ± 37.0 °C
  • Density : 1.136 ± 0.06 g/cm³
  • pKa : 14.86 ± 0.10

The biological activity of (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is primarily attributed to its interactions with specific molecular targets within biological systems. Research suggests that this compound may function as an inhibitor or activator of various enzymes and receptors, influencing several biological pathways crucial for therapeutic applications.

Biological Activity and Applications

Research indicates that (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol exhibits potential in various biological contexts:

  • Enzyme Inhibition : The compound has been studied for its capacity to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer or metabolic disorders .
  • Receptor Modulation : It may modulate receptor activity, impacting signaling pathways involved in neurotransmission and other physiological processes .
  • Therapeutic Development : As a precursor in drug development, it holds promise for creating new therapeutic agents due to its structural properties and biological interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol:

Study 1: Enzyme Interaction

A study published in MDPI highlighted the compound's ability to inhibit serotonin uptake, suggesting its potential use in treating mood disorders by modulating serotonin levels in the brain .

Study 2: Binding Affinity Studies

Research conducted by Smolecule indicated that (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has significant binding affinity towards certain receptor sites, which may lead to enhanced therapeutic efficacy compared to non-fluorinated analogs.

Study 3: Synthesis and Biological Testing

A comprehensive synthesis approach demonstrated that this compound could be effectively synthesized and tested for various biological activities, confirming its role as a versatile building block in medicinal chemistry.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-olC10_{10}H14_{14}FNOPotential enzyme inhibitor
(2S, 4R)-2-amino-4-fluorobutyric acidC4_{4}H8_{8}FNO2_{2}Neurotransmitter modulator
(R)-fluorophenylalanineC9_{9}H10_{10}FNO2_{2}Anticancer properties

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